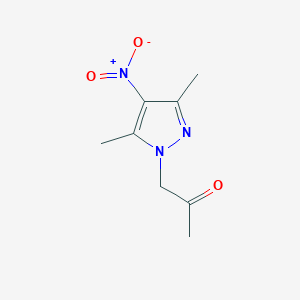

1-(3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)acetone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-5(12)4-10-7(3)8(11(13)14)6(2)9-10/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZWEQIULJNRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392054 | |

| Record name | 1-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002651-00-4 | |

| Record name | 1-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway to obtain 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is a multi-step process involving the formation of a pyrazole ring, followed by electrophilic nitration and subsequent N-alkylation. This document will detail the chemical principles, experimental procedures, and characterization of the intermediates and the final product, providing a robust framework for its preparation in a laboratory setting.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with numerous pyrazole-containing compounds exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, this compound, incorporates several key features: a stable dimethylpyrazole core, an electron-withdrawing nitro group at the C4 position, and an N-acetonyl group, which can serve as a handle for further synthetic modifications.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence, as illustrated below. This strategy relies on the initial construction of the pyrazole ring, followed by regioselective nitration and, finally, the introduction of the acetonyl moiety.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3,5-Dimethylpyrazole

The foundational step in this synthesis is the construction of the 3,5-dimethylpyrazole ring. This is a classic cyclocondensation reaction between a 1,3-dicarbonyl compound, acetylacetone (2,4-pentanedione), and hydrazine.

Chemical Principles

The reaction proceeds via the nucleophilic attack of the hydrazine nitrogens on the carbonyl carbons of acetylacetone, followed by dehydration to form the stable aromatic pyrazole ring. The use of hydrazine hydrate or hydrazine sulfate in a suitable solvent is common. The reaction is typically straightforward and high-yielding.

Experimental Protocol

Materials:

-

Acetylacetone

-

Hydrazine hydrate or Hydrazine sulfate

-

Ethanol or Water

-

Sodium hydroxide (if using hydrazine sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine sulfate in an aqueous solution of sodium hydroxide, or use hydrazine hydrate directly in ethanol or water.

-

Cool the reaction mixture in an ice bath.

-

Slowly add acetylacetone dropwise to the stirred hydrazine solution while maintaining a low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.

-

Upon cooling, the product, 3,5-dimethylpyrazole, will precipitate as a white crystalline solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of hexane and ethyl acetate.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Typical Moles | Typical Mass/Volume | Yield (%) | Melting Point (°C) |

| Acetylacetone | 100.12 | 0.1 | 10.0 g (10.2 mL) | - | - |

| Hydrazine Hydrate | 50.06 | 0.1 | 5.0 g (4.85 mL) | - | - |

| 3,5-Dimethylpyrazole | 96.13 | - | - | 80-90 | 106-108[1] |

Part 2: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole

The second step involves the electrophilic nitration of the 3,5-dimethylpyrazole ring. The electron-rich pyrazole ring is susceptible to electrophilic attack, and the directing effects of the two methyl groups favor substitution at the C4 position.

Chemical Principles

A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyrazole ring. Careful control of the reaction temperature is crucial to prevent over-nitration or decomposition.

Experimental Protocol

Materials:

-

3,5-Dimethylpyrazole

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

Procedure:

-

In a flask immersed in an ice-salt bath, slowly add concentrated sulfuric acid to 3,5-dimethylpyrazole with constant stirring.

-

Once the pyrazole has dissolved, slowly add concentrated nitric acid dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for an additional hour, then let it warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The product, 3,5-dimethyl-4-nitro-1H-pyrazole, will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from ethanol can be performed for further purification.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Typical Moles | Typical Mass/Volume | Yield (%) |

| 3,5-Dimethylpyrazole | 96.13 | 0.05 | 4.8 g | - |

| Conc. Nitric Acid | 63.01 | - | ~15 mL | - |

| Conc. Sulfuric Acid | 98.08 | - | ~15 mL | - |

| 3,5-Dimethyl-4-nitro-1H-pyrazole | 141.12 | - | - | 70-80 |

Part 3: Synthesis of this compound

The final step is the N-alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole with chloroacetone to introduce the acetonyl group at the N1 position.

Chemical Principles

The N-alkylation of pyrazoles is a common synthetic transformation.[2][3][4] In the presence of a base, the proton on the pyrazole nitrogen is removed to form a pyrazolate anion, which then acts as a nucleophile and attacks the electrophilic carbon of chloroacetone in an Sₙ2 reaction. The choice of base and solvent is critical for achieving a good yield and preventing side reactions. Common bases include potassium carbonate or sodium hydride, and suitable solvents are typically polar aprotic solvents like acetone or dimethylformamide (DMF).

Figure 2: Mechanism of N-alkylation of the nitrated pyrazole.

Experimental Protocol

Materials:

-

3,5-Dimethyl-4-nitro-1H-pyrazole

-

Chloroacetone

-

Potassium Carbonate (anhydrous)

-

Acetone or Dimethylformamide (DMF)

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate in acetone or DMF, add 3,5-dimethyl-4-nitro-1H-pyrazole.

-

Add chloroacetone to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | CAS Number | Typical Moles | Typical Mass/Volume |

| 3,5-Dimethyl-4-nitro-1H-pyrazole | 141.12 | 5334-40-7 | 0.02 | 2.82 g |

| Chloroacetone | 92.52 | 78-95-5 | 0.022 | 2.04 g (1.76 mL) |

| Potassium Carbonate | 138.21 | 584-08-7 | 0.03 | 4.15 g |

| This compound | 197.19 | 1002651-00-4[5] | - | - |

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include singlets for the two methyl groups on the pyrazole ring, a singlet for the methylene protons of the acetonyl group, and a singlet for the methyl protons of the acetyl group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will show distinct signals for the carbons of the pyrazole ring, the methyl groups, the methylene carbon, and the carbonyl carbon.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands are expected for the C=O stretching of the ketone (around 1720 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹, respectively), and C-N stretching vibrations.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the target compound (197.19 g/mol ).

-

-

Melting Point:

-

A sharp melting point range for the purified crystalline solid is indicative of high purity.

-

Safety Considerations

-

Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

-

Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care, using appropriate PPE. The nitration reaction is exothermic and should be performed with adequate cooling to control the temperature.

-

Chloroacetone is a lachrymator and is toxic. It should be handled in a fume hood with appropriate PPE.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

The synthesis of this compound is a well-defined, three-step process that is accessible in a standard organic chemistry laboratory. By following the outlined procedures and adhering to the necessary safety precautions, researchers can reliably prepare this valuable heterocyclic compound for further investigation in various scientific disciplines. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the nitration and N-alkylation steps, and in the thorough purification and characterization of the intermediates and the final product.

References

Please note that while the synthesis is based on established chemical principles, a specific peer-reviewed publication detailing the complete synthesis and characterization of this exact molecule was not identified in the search. The provided protocols are based on general and analogous reactions.

- Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Scribd. [URL: https://www.scribd.com/document/486337505/Ankur-Bhaumik-18895-UC206L-Lab4-Pyrazole-Synthesis]

- 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3343982/]

- This compound, 1002651-00-4. Chemcd. [URL: https://www.chemcd.com/product/1-(3_5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETONE-cas-1002651-00-4.html]

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [URL: https://www.mdpi.com/2624-8549/3/1/9]

- 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3275082/]

- Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole. Benchchem. [URL: https://www.benchchem.

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [URL: https://www.tsijournals.com/articles/synthesis-of-novel-substituted3-5dimethyl1hpyrazolyl-phthalazine14diones.pdf]

- Method for preparing 3.5-dimethylpyrazole. Google Patents. [URL: https://patents.google.

- 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone. Benchchem. [URL: https://www.benchchem.com/product/b1270263]

- N-alkylation method of pyrazole. Google Patents. [URL: https://patents.google.

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9602008/]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra09176h]

- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. [URL: https://www.jocpr.

- 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/607923]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of the novel heterocyclic compound, 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. While direct experimental data for this specific molecule is emerging, this document synthesizes information from closely related analogues to present a robust profile encompassing its synthesis, spectroscopic characteristics, structural features, and predicted physicochemical parameters. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and chemical synthesis, enabling further exploration of this compound's potential applications. We will delve into the rationale behind the proposed synthetic pathways, the interpretation of expected spectral data, and the molecular characteristics that are likely to govern its behavior in various systems.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in the field of heterocyclic chemistry, renowned for their wide spectrum of biological activities and applications in materials science.[1] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in drug discovery, with numerous approved pharmaceuticals incorporating this moiety.[2] These compounds are known to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[3][4] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of its electronic and steric properties, which in turn modulates its biological activity and physicochemical characteristics.[2]

The subject of this guide, this compound, combines several key structural features:

-

The 3,5-dimethylpyrazole core: This provides a stable aromatic platform.

-

A 4-nitro group: This electron-withdrawing group is expected to significantly influence the electronic properties of the pyrazole ring, potentially enhancing its biological activity.

-

An N-acetonyl group: This substituent introduces a reactive ketone functionality and a flexible side chain, offering a site for further chemical modification and potential interactions with biological targets.

This unique combination of functional groups suggests that this compound could be a valuable intermediate for the synthesis of more complex molecules or possess interesting intrinsic properties.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be logically approached in a three-step sequence, starting from readily available precursors. The proposed synthetic pathway is outlined below.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 3,5-dimethylpyrazole

The formation of the pyrazole ring is a classic condensation reaction.

-

Reaction: Acetylacetone is reacted with hydrazine hydrate.[5]

-

Mechanism: The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbons of acetylacetone, followed by cyclization and dehydration to form the aromatic pyrazole ring.

-

Experimental Protocol:

-

In a round-bottom flask, dissolve acetylacetone (1.0 eq) in a suitable solvent such as water or ethanol.[6][7]

-

Cool the mixture in an ice bath.

-

Slowly add hydrazine hydrate (1.0-1.2 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

The product, 3,5-dimethylpyrazole, often precipitates as a white solid and can be collected by filtration, washed with cold water, and dried.[5] The melting point of the synthesized 3,5-dimethylpyrazole is expected to be in the range of 106-108°C.[5]

-

Step 2: Nitration of 3,5-dimethylpyrazole

The introduction of the nitro group at the C4 position is a standard electrophilic aromatic substitution.

-

Reaction: 3,5-dimethylpyrazole is treated with a nitrating mixture.

-

Mechanism: The nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The electron-rich pyrazole ring attacks the nitronium ion, followed by deprotonation to restore aromaticity. The substitution occurs preferentially at the C4 position due to the directing effects of the two methyl groups and the nitrogen atoms.

-

Experimental Protocol:

-

To a flask containing 3,5-dimethylpyrazole (1.0 eq), cautiously add concentrated sulfuric acid while cooling in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition, stir the reaction mixture at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice. The resulting precipitate, 3,5-dimethyl-4-nitro-1H-pyrazole, is collected by filtration, washed thoroughly with water until neutral, and dried. A similar procedure has been reported for the synthesis of related nitropyrazoles.[8]

-

Step 3: N-Alkylation with Chloroacetone

The final step involves the alkylation of the pyrazole nitrogen.

-

Reaction: 3,5-dimethyl-4-nitro-1H-pyrazole is reacted with chloroacetone in the presence of a weak base.

-

Mechanism: The base, typically potassium carbonate, deprotonates the N-H of the pyrazole, forming a nucleophilic pyrazolate anion. This anion then undergoes an Sₙ2 reaction with chloroacetone, displacing the chloride and forming the N-C bond.

-

Experimental Protocol:

-

In a round-bottom flask, suspend 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetone.

-

Add chloroacetone (1.2 eq) to the suspension.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound. A similar N-acetylation procedure has been described for other pyrazole derivatives.[9]

-

Molecular Structure and Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments.

-

Methyl protons (C3-CH₃ and C5-CH₃): Two singlets, each integrating to 3H, are expected in the region of δ 2.2-2.6 ppm. The exact chemical shifts will be influenced by the electronic effects of the nitro and acetonyl groups.

-

Methylene protons (N-CH₂): A singlet integrating to 2H is anticipated in the range of δ 4.5-5.5 ppm. The deshielding is due to the adjacent nitrogen atom and the carbonyl group.

-

Acetonyl methyl protons (CO-CH₃): A singlet integrating to 3H is expected around δ 2.1-2.4 ppm.

-

-

¹³C NMR: The carbon-13 NMR spectrum will provide information about the carbon skeleton.

-

Methyl carbons (C3-CH₃ and C5-CH₃): Signals for these carbons are expected in the aliphatic region, around δ 10-15 ppm.

-

Methylene carbon (N-CH₂): This carbon will be deshielded and is predicted to appear in the range of δ 50-60 ppm.

-

Acetonyl methyl carbon (CO-CH₃): Expected to be in the region of δ 25-30 ppm.

-

Pyrazole ring carbons (C3, C4, C5): These aromatic carbons will have distinct chemical shifts. C3 and C5 are expected around δ 140-150 ppm, while C4, being directly attached to the nitro group, will be significantly deshielded and may appear around δ 120-130 ppm.[10]

-

Carbonyl carbon (C=O): A characteristic signal for the ketone carbonyl is expected in the downfield region, around δ 200-210 ppm.[11]

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present.

-

N-O stretching (NO₂ group): Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[12]

-

C=O stretching (ketone): A strong absorption band is anticipated in the range of 1700-1725 cm⁻¹.

-

C=N and C=C stretching (pyrazole ring): These will likely appear as a series of bands in the 1600-1400 cm⁻¹ region.

-

C-H stretching: Aliphatic C-H stretching from the methyl and methylene groups will be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₈H₁₁N₃O₃) is 197.19 g/mol . A prominent molecular ion peak or a protonated molecule [M+H]⁺ at m/z 198 should be observable.

-

Fragmentation Pattern: Common fragmentation pathways for pyrazole derivatives may include cleavage of the N-acetonyl side chain, loss of the nitro group, and fragmentation of the pyrazole ring.[13]

Physicochemical Properties

The physicochemical properties of a compound are critical for its application, particularly in drug development.

| Property | Predicted Value/Range | Rationale/Reference |

| Molecular Formula | C₈H₁₁N₃O₃ | - |

| Molecular Weight | 197.19 g/mol | - |

| Appearance | Pale yellow crystalline solid | Based on related nitropyrazole compounds.[14] |

| Melting Point | 150-170 °C | 4-nitropyrazole has a melting point of 160-164 °C.[15] The larger substituent may slightly alter this. |

| pKa | 9.0 - 10.0 | The pKa of 4-nitropyrazole is approximately 9.63.[15] The N-substituent is not expected to drastically change this value. |

| LogP (Octanol/Water) | 0.5 - 1.5 | Pyrazole has a LogP of 0.33.[16] The addition of methyl, nitro, and acetonyl groups will increase lipophilicity. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like acetone, ethanol, and DMSO. | 4-nitropyrazole is sparingly soluble in water but soluble in polar organic solvents.[14] The N-acetonyl group may slightly improve aqueous solubility. |

Crystal Structure and Solid-State Properties

While a single crystal X-ray diffraction study of the title compound has not been reported, insights can be drawn from related structures. The crystal structure of copper(I) complexes with 3,5-dimethyl-4-nitropyrazole as a ligand has been determined.[17] This suggests that the 3,5-dimethyl-4-nitropyrazole moiety is a stable and readily crystallizable unit.

It is anticipated that in the solid state, this compound will exhibit intermolecular interactions such as C-H···O hydrogen bonds involving the nitro and carbonyl oxygen atoms. π-π stacking interactions between the pyrazole rings of adjacent molecules may also be present, influencing the crystal packing.[18]

Potential Biological and Chemical Activity

The structural motifs present in this compound suggest several avenues for its potential application.

-

Biological Activity: Pyrazole derivatives are known to possess a wide array of biological activities.[1][19] The presence of the nitro group, a common pharmacophore, may impart or enhance antimicrobial, antifungal, or anticancer properties.[20][21] The ketone functionality also offers a potential site for hydrogen bonding with biological macromolecules.

-

Chemical Reactivity: The activated methylene group adjacent to the carbonyl in the N-acetonyl side chain is a prime site for various chemical transformations, such as condensation and alkylation reactions. This makes the title compound a potentially versatile building block for the synthesis of more complex heterocyclic systems.

Conclusion

This compound is a compound of significant interest due to its unique combination of a substituted pyrazole core and a reactive side chain. This technical guide has provided a comprehensive, albeit predictive, overview of its physicochemical properties based on established chemical principles and data from closely related compounds. The proposed synthetic route is robust and utilizes standard organic transformations. The predicted spectroscopic and physicochemical data provide a solid foundation for the identification and characterization of this molecule. Further experimental validation of these properties is warranted and will undoubtedly pave the way for the exploration of its potential applications in medicinal chemistry and materials science.

References

-

Scribd. Synthesis of 3 - 5-Dimethylpyrazole. Available from: [Link]

-

Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Available from: [Link]

- Google Patents. CN1482119A - Method for preparing 3.5-dimethylpyrazole.

-

Signal Transduction and Targeted Therapy. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

-

ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[14]. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available from: [Link]

-

Scribd. Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis | PDF. Available from: [Link]

-

MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

-

ResearchGate. Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Available from: [Link]

-

ResearchGate. The 3,5-dimethyl-4-nitropyrazole ligand in the construction of supramolecular networks of silver(I) complexes. Available from: [Link]

-

ResearchGate. 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). Available from: [Link]

-

PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]

-

Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. Available from: [Link]

-

ACS Publications. Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). Available from: [Link]

-

PubChem - NIH. 4-nitropyrazole. Available from: [Link]

-

IJTSRD. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Available from: [Link]

-

ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Available from: [Link]

-

MDPI. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Available from: [Link]

-

PMC - NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

-

University of Calgary. IR: nitro groups. Available from: [Link]

-

PMC - NIH. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Available from: [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

-

Biointerface Research in Applied Chemistry. The Latest Progress on the Preparation and Biological activity of Pyrazoles. Available from: [Link]

-

ACS Publications. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. Available from: [Link]

-

PMC - NIH. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

-

University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). Available from: [Link]

-

ResearchGate. Crystal structure of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl). Available from: [Link]

-

Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

-

MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

-

PMC - PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

SpringerLink. Computational and infrared spectroscopic investigations of N-substituted carbazoles. Available from: [Link]

-

ResearchGate. Mass spectral investigation of compounds 1 and 11-15.. Available from: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 8. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. guidechem.com [guidechem.com]

- 15. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 16. Pyrazole | 288-13-1 [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jchr.org [jchr.org]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Physicochemical Properties and Biological Evaluation of 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetone (CAS Number: 1002651-00-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 1002651-00-4, identified as 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. This document delves into its physicochemical properties, plausible synthetic routes, and potential biological activities, drawing insights from the broader class of nitropyrazole derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on structurally related molecules to offer a predictive and insightful resource for researchers in medicinal chemistry and drug discovery. The potential of this compound as a research chemical is explored, with a focus on its prospective role as an intermediate in the synthesis of novel therapeutic agents or as a candidate for biological screening, particularly in oncology.

Chemical Identity and Physicochemical Properties

This compound is a substituted nitropyrazole derivative. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The presence of a nitro group and an acetonyl substituent on the pyrazole ring suggests specific chemical reactivity and potential for biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1002651-00-4 | Chemcd[2] |

| Chemical Name | This compound | Chemcd[2] |

| Molecular Formula | C₈H₁₁N₃O₃ | Chemcd[2] |

| Molecular Weight | 197.19 g/mol | Chemcd[2] |

| Appearance | Not specified (predicted to be a solid) | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

Plausible Synthetic Pathways

Step 1: Synthesis of 3,5-Dimethyl-4-nitropyrazole

The initial step would likely follow the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][3]

-

Protocol 1: Knorr Synthesis of 3,5-Dimethylpyrazole [4]

-

To a solution of acetylacetone (1.0 equivalent) in a suitable solvent (e.g., water or ethanol), slowly add hydrazine hydrate (1.0 equivalent).

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization.

-

Upon completion, the product, 3,5-dimethylpyrazole, can be isolated by filtration if it precipitates, or by extraction following solvent removal.

-

The crude product can be purified by recrystallization.

-

Following the synthesis of 3,5-dimethylpyrazole, the nitro group is introduced at the C4 position via electrophilic nitration.

-

Protocol 2: Nitration of 3,5-Dimethylpyrazole

-

In a flask cooled in an ice bath, a mixture of concentrated sulfuric acid and nitric acid is prepared.

-

3,5-Dimethylpyrazole is slowly added to the cooled nitrating mixture with constant stirring.

-

The reaction is allowed to proceed at a controlled temperature until completion, monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then carefully poured onto crushed ice to precipitate the 3,5-dimethyl-4-nitropyrazole.

-

The solid product is collected by filtration, washed with water to remove residual acid, and dried.

-

Step 2: N-Alkylation

The final step involves the N-alkylation of the 3,5-dimethyl-4-nitropyrazole with an appropriate three-carbon building block, such as chloroacetone.

-

Protocol 3: N-Alkylation with Chloroacetone [5]

-

3,5-Dimethyl-4-nitropyrazole (1.0 equivalent) is dissolved in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).

-

A base, typically a weak inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is added to the solution to deprotonate the pyrazole nitrogen.

-

Chloroacetone (1.0-1.2 equivalents) is then added to the reaction mixture.

-

The mixture is stirred, often with heating, until the reaction is complete (monitored by TLC).

-

The inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure.

-

The crude product, this compound, can be purified by column chromatography on silica gel.

-

Potential Biological Activity and Mechanism of Action

While no specific biological data for CAS 1002651-00-4 has been reported, the broader class of nitropyrazole derivatives has been investigated for various pharmacological activities, particularly as anticancer agents.[6][7]

Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of nitropyrazole-containing compounds against various cancer cell lines.[8][9][10][11] The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the pyrazole ring, potentially enhancing its interaction with biological targets.

-

Mechanism of Action: The cytotoxic and genotoxic effects of some nitropyrazole derivatives have been linked to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[12] This oxidative stress can lead to DNA damage and induce apoptosis in cancer cells. Furthermore, pyrazole derivatives have been shown to target various proteins involved in cancer progression, including kinases like EGFR and CDK, as well as tubulin.[6][13]

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro assays would be necessary.

-

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay) [11]

-

Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous control cell line are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

-

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound would rely on standard analytical techniques. While specific spectra for this compound are not widely published, expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Singlets for the two methyl groups on the pyrazole ring. - A singlet for the methylene protons of the acetone group. - A singlet for the methyl protons of the acetone group. |

| ¹³C NMR | - Resonances for the carbon atoms of the pyrazole ring. - A resonance for the carbonyl carbon of the acetone group. - Resonances for the methyl and methylene carbons. |

| IR Spectroscopy | - Characteristic stretching vibrations for the C=O group (ketone). - Asymmetric and symmetric stretching vibrations for the NO₂ group. - C-H stretching and bending vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns consistent with the loss of the acetone side chain or the nitro group. |

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the presence of the nitro group and its potential to generate reactive species, caution should be exercised when handling this compound. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Perspectives

This compound (CAS 1002651-00-4) represents a chemical entity with significant potential for further investigation in the field of medicinal chemistry. Based on the established biological activities of related nitropyrazole derivatives, this compound warrants evaluation for its cytotoxic properties against a panel of cancer cell lines. Future research should focus on optimizing a reliable synthetic route, comprehensive spectroscopic characterization, and a thorough investigation of its biological mechanism of action. The insights gained from such studies could pave the way for the development of novel therapeutic agents with the pyrazole scaffold at their core.

References

-

Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. PubMed, 15 Oct. 2019, [Link].[12]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI, [Link].[6]

-

Pyrazoles as anticancer agents: Recent advances. SRR Publications, [Link].[14]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central, [Link].[13]

-

Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences, [Link].[7]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 20 Mar. 2025, [Link].[8]

-

Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, [Link].[9]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central, [Link].[15]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI, 5 Sep. 2023, [Link].[16]

-

Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR, [Link].[17]

-

Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 22 Jan. 2008, [Link].[10]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed Central, 13 Nov. 2025, [Link].[18]

-

Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. PubMed Central, 22 Jun. 2021, [Link].[11]

-

Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD, [Link].[19]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR, [Link].[20]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central, 22 Nov. 2024, [Link].[21]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications, [Link].[22]

-

Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. JOCPR, [Link].[23]

-

Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. ResearchGate, 15 Mar. 2018, [Link].[24]

-

3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. NIH, [Link].[25]

-

Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. JOCPR, [Link].[26]

-

Supplementary Information. The Royal Society of Chemistry, [Link].[27]

-

synthesis of 1-vinyl-3(5)-methyl-4-nitropyrazole and study of the effect of methyl substitutes in the pyrazole ring during radical polymerization. ResearchGate, 7 Dec. 2025, [Link].[28]

-

Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis | PDF. Scribd, [Link].[4]

-

Crystal structure of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl). ResearchGate, [Link].[30]

-

Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. NIH, [Link].[31]

-

Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. PubMed, 6 Mar. 2020, [Link].[32]

-

13 C NMR chemical shifts (ppm) of C-nitropyrazoles[33]. | Download Table. ResearchGate, [Link].[34]

-

IS NIR Spectra. [No source found].[33]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [No source found].[35]

-

SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. [No source found].[36]

-

Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3. [No source found].[37]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound ,1002651-00-4 _Chemical Cloud Database [chemcd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone | 361343-66-0 | Benchchem [benchchem.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 11. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. srrjournals.com [srrjournals.com]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. jocpr.com [jocpr.com]

- 18. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijtsrd.com [ijtsrd.com]

- 20. jocpr.com [jocpr.com]

- 21. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. paperpublications.org [paperpublications.org]

- 23. jocpr.com [jocpr.com]

- 24. researchgate.net [researchgate.net]

- 25. 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 26. jocpr.com [jocpr.com]

- 27. rsc.org [rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. Organic Syntheses Procedure [orgsyn.org]

- 30. researchgate.net [researchgate.net]

- 31. Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. ir-spectra.com [ir-spectra.com]

- 34. researchgate.net [researchgate.net]

- 35. scs.illinois.edu [scs.illinois.edu]

- 36. publishatcj.com [publishatcj.com]

- 37. rsc.org [rsc.org]

- 38. 3,5-dimethyl-1-(3-methyl-4-nitrobenzoyl)-1H-pyrazole | C13H13N3O3 | CID 691916 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Versatile Nucleus in Modern Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Pyrazole Ring

First identified by Ludwig Knorr in 1883, the pyrazole is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[1] This seemingly simple aromatic structure has proven to be a remarkably versatile scaffold in a multitude of scientific disciplines, ranging from medicinal chemistry and agrochemicals to material science.[2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a wide array of biological targets.[4] This guide provides an in-depth exploration of the synthesis, chemical characteristics, and diverse applications of pyrazole derivatives, with a focus on their significance in drug discovery and crop protection.

The Art of Pyrazole Synthesis: Crafting the Core

The construction of the pyrazole ring is a well-established field of organic chemistry, with several named reactions and modern methodologies available to the synthetic chemist. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole core.

The Knorr Pyrazole Synthesis: A Classic Approach

The Knorr synthesis, a cornerstone of pyrazole chemistry, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][5] This acid-catalyzed reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[6]

Experimental Protocol: Knorr Synthesis of a Phenyl-Substituted Pyrazolone [5]

-

Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the reaction mixture.

-

Heating: Heat the mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

-

Work-up: Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with continued stirring.

-

Crystallization: Turn off the heat and allow the solution to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.

Modern Synthetic Strategies

While the Knorr synthesis remains a valuable tool, contemporary organic chemistry has introduced a variety of other methods for pyrazole synthesis. These include multicomponent reactions, cycloaddition reactions, and transition-metal-catalyzed cross-coupling reactions, which offer improved efficiency, regioselectivity, and access to a wider range of functionalized pyrazole derivatives.[1]

Physicochemical Properties and Characterization

The physicochemical properties of pyrazole derivatives, such as their solubility, lipophilicity, and electronic characteristics, are crucial determinants of their biological activity.[7] These properties can be fine-tuned by the introduction of different substituents on the pyrazole ring.

Characterization Techniques:

The structural elucidation of newly synthesized pyrazole derivatives relies on a combination of spectroscopic and spectrometric techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the substitution pattern and overall structure of the pyrazole core.[8][9]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[9]

Pyrazole Derivatives in Medicinal Chemistry: A Legacy of Therapeutic Innovation

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of approved drugs with diverse therapeutic applications.[2]

Anticancer Agents: Targeting Uncontrolled Cell Proliferation

Numerous pyrazole derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in tumor growth and survival.[8]

Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives disrupt the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.[8]

-

DNA Intercalation: Certain pyrazole compounds can intercalate into the DNA double helix, interfering with DNA replication and transcription.[2]

Table 1: Selected Anticancer Pyrazole Derivatives and their IC50 Values

| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Axitinib | VEGFR | - | - | [2] |

| Crizotinib | ALK, MET | - | - | [7] |

| Ruxolitinib | JAK1, JAK2 | - | - | [2] |

| Indole-pyrazole derivative | CDK2 | HCT116, MCF7, HepG2, A549 | < 23.7 | [2] |

| Selanyl-pyrazole derivative | EGFR, VEGFR-2 | HepG2 | 13.85 | [2] |

Anti-inflammatory Agents: Quelling the Fire of Inflammation

The discovery of Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor, revolutionized the treatment of inflammatory disorders.[12] This landmark achievement highlighted the potential of the pyrazole scaffold in designing potent and selective anti-inflammatory drugs with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action:

The primary mechanism of action of most anti-inflammatory pyrazole derivatives is the inhibition of the COX-2 enzyme.[12] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these drugs reduce inflammation without affecting the gastroprotective functions of the constitutively expressed COX-1 enzyme.[12]

Experimental Protocol: Synthesis of Celecoxib [13][14]

-

Reaction Setup: Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser.

-

Addition of Hydrazine: Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

-

Reaction Conditions: Heat the mixture at reflux for several hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture and isolate the crude product. Purify the crude Celecoxib by recrystallization from a suitable solvent system, such as ethyl acetate/heptane.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Pyrazole Derivatives in Agrochemicals: Protecting Our Crops

The versatility of the pyrazole ring extends to the field of agrochemicals, where it is a key component in a number of highly effective fungicides, insecticides, and herbicides.[3]

Fungicides: Combating Fungal Pathogens

Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[13] These compounds disrupt the mitochondrial respiratory chain in fungi, leading to a depletion of cellular energy and ultimately, cell death.

Mechanism of Action:

SDHIs bind to the ubiquinone-binding site of the succinate dehydrogenase enzyme (also known as complex II) in the mitochondrial electron transport chain.[13] This binding event blocks the oxidation of succinate to fumarate, a critical step in the Krebs cycle and cellular respiration.

Insecticides: A Targeted Approach to Pest Control

The anthranilic diamide class of insecticides, which includes the pyrazole derivative Chlorantraniliprole, represents a major advancement in insect pest management. These compounds exhibit a novel mode of action, targeting the insect's ryanodine receptors.[15][16]

Mechanism of Action:

Chlorantraniliprole and related compounds bind to and activate insect ryanodine receptors, which are calcium channels located in the sarcoplasmic reticulum of muscle cells.[15] This leads to an uncontrolled release of calcium from internal stores, causing muscle paralysis and ultimately, the death of the insect.[4] This mode of action is highly selective for insects, resulting in low toxicity to mammals and other non-target organisms.[16]

Experimental Protocol: Synthesis of Chlorantraniliprole (Final Coupling Step) [12][17]

-

Reaction Setup: In a reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in a suitable solvent such as tetrahydrofuran (THF).

-

Activation: Add a coupling reagent, such as thionyl chloride or a carbodiimide, to activate the carboxylic acid.

-

Coupling: Add the substituted aniline to the activated carboxylic acid and stir the reaction mixture at an appropriate temperature until the reaction is complete.

-

Work-up and Purification: After completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like methanol to yield pure Chlorantraniliprole.

Herbicides: Controlling Unwanted Vegetation

Certain pyrazole derivatives exhibit herbicidal activity by inhibiting key enzymes in plant metabolic pathways. For example, some pyrazole herbicides target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of plastoquinone and tocopherols.[1] Inhibition of HPPD leads to a bleaching of the plant tissue due to the indirect inhibition of carotenoid biosynthesis.[1] Another target for pyrazolate herbicides is the enzyme phytoene desaturase (PDS), which is also a critical enzyme in the carotenoid biosynthesis pathway.[18]

Table 2: Commercially Significant Pyrazole-Based Agrochemicals

| Compound | Type | Target |

| Penthiopyrad | Fungicide | Succinate Dehydrogenase |

| Fluxapyroxad | Fungicide | Succinate Dehydrogenase |

| Chlorantraniliprole | Insecticide | Ryanodine Receptor |

| Cyantraniliprole | Insecticide | Ryanodine Receptor |

| Pyrasulfotole | Herbicide | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) |

| Topramezone | Herbicide | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) |

Future Perspectives

The pyrazole nucleus continues to be a fertile ground for chemical innovation. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of pyrazole derivatives, promises to deliver new therapeutic agents and crop protection solutions with enhanced efficacy, selectivity, and safety profiles. The application of computational chemistry and machine learning in the design of new pyrazole-based molecules is expected to accelerate the discovery process, further solidifying the legacy of this remarkable heterocyclic scaffold.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2023). Preprints.org. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). Journal of Agricultural and Food Chemistry. [Link]

-

Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2023). Journal of Agricultural and Food Chemistry. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Medicinal Chemistry. [Link]

-

Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). Beilstein Journal of Organic Chemistry. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem LibreTexts. [Link]

-

Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (2014). Molecules. [Link]

-

Process For The Preparation Of Chlorantraniliprole. (2018). Quick Company. [Link]

-

The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. (2022). ResearchGate. [Link]

- Process for preparation of celecoxib. (2011).

-

Synthesis of celecoxib. (2007). ResearchGate. [Link]

-

Physico-chemical properties of the designed pyrazole derivatives. (2023). ResearchGate. [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2022). Molecules. [Link]

-

Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). Indian Journal of Chemistry. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Structural basis for diamide modulation of ryanodine receptor. (2020). Nature Communications. [Link]

-

Calmodulin Modulation of Insect Ryanodine Receptors. (2022). Journal of Agricultural and Food Chemistry. [Link]

-

Synthesis and Characterization of Some New Pyrazole Derivatives. (2018). ResearchGate. [Link]

-

Insect ryanodine receptors: molecular targets for novel pest control chemicals. (2009). Invertebrate Neuroscience. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 9. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structural basis for diamide modulation of ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Nitro-Substituted Pyrazoles: A Technical Guide for Researchers

Foreword: Unlocking the Therapeutic Potential of Nitropyrazoles

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a nitro group onto this privileged scaffold dramatically alters its electronic properties, often enhancing its biological activity and opening new avenues for drug discovery. This technical guide provides an in-depth exploration of the diverse biological activities of nitro-substituted pyrazoles, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising class of compounds. We will delve into their synthesis, multifaceted biological actions, mechanisms of action, and the experimental methodologies crucial for their evaluation, all grounded in scientific integrity and practical insights.

The Pyrazole Scaffold and the Influence of Nitro-Substitution

Pyrazoles are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical and agrochemical research due to their wide range of biological activities.[1] The pyrazole ring is an aromatic system, and its unique electronic structure allows for diverse substitutions, leading to a vast library of derivatives with varied pharmacological profiles.

The introduction of a nitro group (–NO₂) profoundly impacts the physicochemical properties of the pyrazole ring. As a strong electron-withdrawing group, the nitro moiety can:

-

Enhance Biological Activity: The increased polarity and altered electronic distribution can lead to stronger interactions with biological targets.

-

Modulate Lipophilicity: This can influence the compound's ability to cross cell membranes and its overall pharmacokinetic profile.

-

Introduce New Mechanisms of Action: The nitro group can be bioreduced in hypoxic environments, a characteristic exploited in the design of hypoxia-selective anticancer and antimicrobial agents.[2]

The synthesis of nitro-substituted pyrazoles is typically achieved through electrophilic nitration of the pyrazole ring using various nitrating agents, such as nitric acid in the presence of a dehydrating agent like sulfuric acid.[3] The position of nitration can be controlled by the existing substituents on the pyrazole ring.

A Spectrum of Biological Activities

Nitro-substituted pyrazoles exhibit a remarkable breadth of biological activities, making them attractive candidates for therapeutic and agricultural applications. This section will explore their prominent roles as anticancer, antimicrobial, anti-inflammatory, antiparasitic, and herbicidal agents.

Anticancer Activity: Targeting the Hallmarks of Cancer

Nitro-substituted pyrazoles have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer progression.

Mechanisms of Anticancer Action:

-

Kinase Inhibition: A significant number of pyrazole derivatives, including those with nitro substituents, function as kinase inhibitors.[4][5] They can target various kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. For instance, some nitropyrazole derivatives have shown inhibitory activity against Aurora kinases, which are crucial for mitosis.[4] Molecular docking studies have helped to elucidate the binding modes of these compounds within the ATP-binding pocket of kinases.[6]

-

Induction of Apoptosis and Cell Cycle Arrest: Many nitro-substituted pyrazoles exert their cytotoxic effects by inducing programmed cell death (apoptosis) and halting the cell cycle.[7][8] This can be achieved through the modulation of key regulatory proteins such as p53, Bax, and Bcl-2.[9] Flow cytometry analysis is a common method to quantify apoptosis and cell cycle distribution in treated cancer cells.

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives disrupt the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape.[10] This inhibition of tubulin polymerization leads to mitotic arrest and subsequent apoptosis.

Quantitative Data: Anticancer Activity of Nitro-Substituted Pyrazoles

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole Derivative | HCT116 (Colon) | 0.39 | [4] |

| Pyrazole Derivative | MCF7 (Breast) | 0.46 | [4] |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [7] |

| Pyrazolo[1,5-a]pyrimidine | HepG2 (Liver) | 3.53 | [11] |

| Pyrazolo[1,5-a]pyrimidine | MCF7 (Breast) | 6.71 | [11] |

| Pyrazolo[1,5-a]pyrimidine | Hela (Cervical) | 5.16 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[12][13][14]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitro-substituted pyrazole compounds in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.

Visualization: Anticancer Mechanism of Action

Caption: Bioreductive activation of nitropyrazoles in parasites.

Herbicidal Activity: Protecting Crops from Unwanted Vegetation

The pyrazole scaffold is a key component in several commercial herbicides. Nitro-substituted pyrazoles have also been investigated for their herbicidal properties. [5][10][15][16] Mechanisms of Herbicidal Action:

The mode of action of pyrazole-based herbicides can vary. Some act by inhibiting specific enzymes in plants, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of plastoquinone and tocopherols. [15]Inhibition of this enzyme leads to bleaching of the plant tissues. Other potential mechanisms include inhibition of mitosis and disruption of photosynthesis. [17] Experimental Protocol: In Vivo Herbicidal Activity Assay

-

Plant Cultivation: Grow target weed species and crop species in pots under controlled greenhouse conditions.

-

Compound Application: Apply the nitro-substituted pyrazole compounds at various concentrations to the plants, either as a pre-emergence (to the soil before weed emergence) or post-emergence (to the foliage of emerged weeds) treatment.

-

Evaluation: After a specific period (e.g., 14-21 days), visually assess the herbicidal effects, such as growth inhibition, chlorosis (yellowing), and necrosis (tissue death), and compare them to untreated control plants.

-

Data Analysis: The herbicidal activity can be rated on a scale (e.g., 0-100%, where 100% is complete kill) to determine the effective dose.

Structure-Activity Relationships (SAR) and In Silico Approaches

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. [18]For nitro-substituted pyrazoles, SAR studies can help identify the optimal position of the nitro group and the nature of other substituents on the pyrazole ring to maximize potency and selectivity for a specific biological target.

In Silico Approaches:

-

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the nitro-substituted pyrazole) when bound to a target protein (e.g., an enzyme or receptor). [6][13][19][20][21]It provides insights into the binding interactions, such as hydrogen bonds and hydrophobic interactions, which can guide the design of more potent inhibitors.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. These models can be used to predict the activity of new, unsynthesized compounds.

Conclusion and Future Perspectives

Nitro-substituted pyrazoles represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, antiparasitic, and herbicidal agents is well-documented. The future of nitropyrazole research lies in:

-

Mechanism-Driven Drug Design: A deeper understanding of their mechanisms of action will enable the design of more potent and selective compounds with fewer off-target effects.

-

Exploiting Hypoxia-Selectivity: The bioreductive activation of the nitro group in hypoxic environments offers a unique opportunity to develop targeted therapies for cancer and infectious diseases.

-

Advanced In Vivo Studies: Rigorous in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of promising nitropyrazole candidates.

-

Combinatorial Approaches: Investigating the synergistic effects of nitropyrazoles with existing drugs could lead to more effective treatment strategies.

This technical guide provides a solid foundation for researchers to explore the vast potential of nitro-substituted pyrazoles. By combining rational design, rigorous experimental evaluation, and a deep understanding of their biological activities, the scientific community can continue to unlock the therapeutic and agricultural promise of this remarkable class of compounds.

References

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Available at: [Link]

-

Synthesis, Characterization, Molecular Docking Studies and Biological Evaluation of Some Novel 3,5-disubstituted-1-phenyl-4,5-dihydro-1H-pyrazole Derivatives. Available at: [Link]

-

IC50 values for anti-inflammatory activity determined in RAW264.7 macrophages. Available at: [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Available at: [Link]